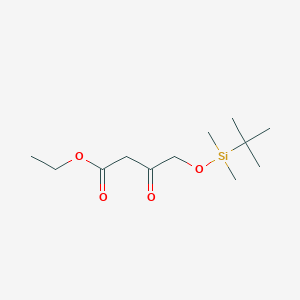

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

描述

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the ester and keto functionalities .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Deprotection of the TBDMS group is typically achieved using TBAF or NIS in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the TBDMS group results in the formation of the free hydroxyl compound.

科学研究应用

Organic Synthesis

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its ability to undergo selective reactions allows chemists to construct complex molecular architectures efficiently.

Key Reactions:

- Oxidation: Converts the keto group into carboxylic acids or other derivatives.

- Reduction: The keto group can be reduced to an alcohol.

- Substitution: The TBDMS group can be removed under mild conditions, facilitating further functionalization.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of drug candidates. Its role as a building block allows for the synthesis of biologically active molecules. For instance, it has been used in the preparation of statins, which are essential for managing cholesterol levels in patients .

Case Study:

A notable application involves its use in synthesizing intermediates for statins such as Atorvastatin and Rosuvastatin. These drugs inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis, thereby lowering LDL cholesterol levels .

Material Science

The compound is also utilized in the production of fine chemicals and as a building block in material science. Its unique functional groups enable diverse chemical transformations that are essential for developing new materials with specific properties.

作用机制

The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, using reagents like TBAF, removes the TBDMS group, revealing the free hydroxyl group for further reactions .

相似化合物的比较

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate: This compound also features a TBDMS group and is used in the synthesis of unnatural amino acids.

(tert-Butyldimethylsilyl)oxyethanol: Another compound with a TBDMS group, used in various organic synthesis applications.

Uniqueness

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.

生物活性

Introduction

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The structure can be represented as follows:

This compound is typically synthesized through various organic reactions, including aldol reactions and protection-deprotection strategies involving TBDMS groups.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Oxobutanoate : The initial step includes the reaction of ethyl acetoacetate with suitable reagents to introduce the TBDMS group.

- Protection of Functional Groups : TBDMS protection is applied to hydroxyl groups to enhance the compound's reactivity in subsequent reactions.

- Purification : The final product is purified using techniques such as column chromatography.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Aldol Reaction | Ethyl acetoacetate, TBDMS-Cl | Formation of oxobutanoate |

| 2 | Protection | TBDMS-Cl, imidazole | Protected hydroxyl groups |

| 3 | Purification | Column chromatography | Pure this compound |

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymatic pathways. Its mechanism may involve:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.

- Regulation of Signaling Pathways : It may modulate signaling pathways related to cell growth and apoptosis.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Metabolic Regulation : Another investigation highlighted its role in modulating metabolic enzymes, which could be beneficial in managing conditions like diabetes .

Table 2: Summary of Biological Activities

常见问题

Q. Basic: What are the standard synthetic routes for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate?

Methodological Answer:

The compound is typically synthesized via silylation of hydroxyl precursors using tert-butyldimethylsilyl triflate (TBSOTf) in the presence of a base like imidazole. For example, in , TBSOTf was added to 3-methylbutane-1,3-diol in N,N-dimethylformamide (DMF), followed by purification via silica gel chromatography (hexane:ethyl acetate gradients). The reaction progress is monitored by TLC, and the product is characterized using -NMR, -NMR, FT-IR, and HR-MS to confirm structure and purity .

Q. Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

Key techniques include:

- -NMR and -NMR : To identify the tert-butyldimethylsilyl (TBS) group (e.g., δ 0.09 ppm for Si(CH) in -NMR) and the ester carbonyl (δ ~170 ppm in -NMR) .

- HR-MS : To verify molecular weight (e.g., observed [M + Na] at m/z 341.1752 vs. calculated 341.1755) .

- FT-IR : To detect the carbonyl stretch (~1744 cm) and silyl ether (~1256 cm) .

Q. Advanced: How can isotopic labeling resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

Deuterium labeling, as demonstrated in , enables tracking of reaction pathways. For instance, deuterated analogs (e.g., Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d) were synthesized to study kinetic isotope effects. -NMR and isotopic mass shifts in HR-MS help distinguish between competing mechanisms (e.g., syn vs. anti addition). Computational modeling of isotopic data can further validate proposed stereochemical pathways .

Q. Advanced: How do reaction solvents influence the yield and selectivity of silylation reactions?

Methodological Answer:

Polar aprotic solvents like DMF enhance silylation efficiency by stabilizing ionic intermediates. achieved 91% yield using DMF, whereas non-polar solvents (e.g., THF) may slow reactivity. Selectivity for the TBS-protected product over side reactions (e.g., over-silylation) is improved by controlling stoichiometry (1.1 equiv TBSOTf) and reaction time (monitored via TLC). Comparative studies in dichloromethane or acetonitrile could further optimize conditions .

Q. Basic: What purification methods are recommended for this compound?

Methodological Answer:

Silica gel column chromatography with hexane:ethyl acetate gradients (e.g., 2–5% ethyl acetate) is standard, as described in and 14 . For sensitive intermediates, flash chromatography reduces exposure to air and moisture. Post-purification analysis via NMR ensures removal of residual solvents (e.g., DMF) or unreacted starting materials .

Q. Advanced: What strategies enhance enantiomeric purity in derivatives of this compound?

Methodological Answer:

Chiral auxiliaries or asymmetric catalysis can be employed. For example, utilized cesium salts (e.g., cesium 2-oxoacetate) to influence reaction stereochemistry. Enantiomeric excess (ee) is quantified via chiral HPLC or -NMR with chiral shift reagents. Computational docking studies may also guide the design of chiral catalysts tailored to the TBS-protected scaffold .

Q. Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. highlights the use of deuterated solvents (CDCl) and controlled temperature during NMR acquisition to minimize artifacts. For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) clarify coupling patterns. Cross-referencing with HR-MS data ensures molecular integrity, while repeating reactions under inert conditions (argon/glovebox) mitigates oxidation side products .

Q. Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

The compound is moisture-sensitive due to the silyl ether group. Storage under anhydrous conditions (e.g., molecular sieves in sealed vials) at −20°C is recommended. Periodic NMR checks detect hydrolysis (e.g., appearance of hydroxyl peaks at δ 1–5 ppm). Avoid prolonged exposure to acidic/basic environments, which may cleave the TBS group .

Q. Advanced: How does the tert-butyldimethylsilyl group influence reactivity in downstream transformations?

Methodological Answer:

The TBS group acts as a protecting group for hydroxyl moieties, enabling selective functionalization at other sites (e.g., ketone reduction). In , TBS protection allowed oxalate ester formation without side reactions. However, steric bulk from the TBS group may slow nucleophilic attacks, necessitating harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .

Q. Advanced: What computational tools aid in predicting reaction pathways for TBS-protected intermediates?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and energy barriers. For example, isotopic labeling data from can validate DFT-predicted mechanisms (e.g., hydride transfer vs. radical pathways). Molecular dynamics simulations further assess solvent effects on reaction kinetics .

属性

IUPAC Name |

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIDAKWIDDYFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695418 | |

| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341195-54-7 | |

| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。